molecular formula C9H10BrN3O B2874195 4-Bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxamide CAS No. 1785759-91-2

4-Bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxamide

Cat. No.: B2874195
CAS No.: 1785759-91-2
M. Wt: 256.103
InChI Key: ZBVYOYHDRLLDIE-UHFFFAOYSA-N
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Description

4-Bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxamide is a heterocyclic compound with significant importance in medicinal chemistry. This compound is characterized by its unique structure, which includes a bromine atom and a carboxamide group attached to a naphthyridine ring system. The molecular formula of this compound is C9H10BrN3O, and it has a molecular weight of 256.1 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Heck reaction, where an aminopyridine derivative reacts with a brominated compound in the presence of a palladium catalyst and a base . The reaction is carried out in a solvent such as cumene at elevated temperatures (around 150°C) to yield the desired naphthyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using less hazardous reagents and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base (e.g., sodium hydroxide) and a suitable solvent (e.g., dimethyl sulfoxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted naphthyridine derivatives.

Scientific Research Applications

4-Bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxamide can be compared with other naphthyridine derivatives, such as:

    1,5-Naphthyridine: Similar structure but lacks the bromine and carboxamide groups.

    1,8-Naphthyridine: Different arrangement of nitrogen atoms in the ring system.

    2,7-Naphthyridine: Another isomer with distinct chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to other naphthyridine derivatives .

Properties

IUPAC Name

4-bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O/c10-5-4-7(9(11)14)13-6-2-1-3-12-8(5)6/h4,12H,1-3H2,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVYOYHDRLLDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=N2)C(=O)N)Br)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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